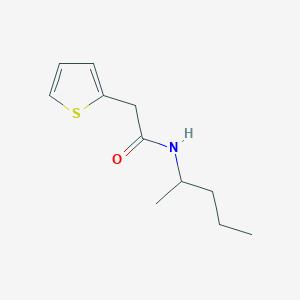
N-(1-methylbutyl)-2-(2-thienyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methylbutyl)-2-(2-thienyl)acetamide, also known as N-methylbutyl-thiophene-2-acetamide, is a chemical compound that belongs to the class of N-acylarylalkylamines. It is a synthetic compound that is used in scientific research for its potential therapeutic properties.
作用機序
N-(1-methylbutyl)-2-(2-thienyl)acetamide modulates the activity of voltage-gated sodium channels by binding to a specific site on the channel protein. This binding results in a shift in the voltage dependence of channel activation and inactivation, which reduces the excitability of neurons. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to selectively target the Nav1.7 subtype of voltage-gated sodium channels, which are predominantly expressed in sensory neurons and play a key role in pain signaling.
Biochemical and Physiological Effects:
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the release of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammation and pain. It has also been shown to increase the release of the neurotransmitter GABA, which has inhibitory effects on neuronal activity. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to have a half-life of approximately 2 hours in rats and to be metabolized by the liver.
実験室実験の利点と制限
N-(1-methylbutyl)-2-(2-thienyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied in animal models and has been shown to have potential therapeutic properties. However, there are also limitations to using N-(1-methylbutyl)-2-(2-thienyl)acetamide in lab experiments. It has not been studied extensively in humans, and its safety and efficacy in humans are not well established. It also has a relatively short half-life and may require frequent dosing in order to maintain therapeutic levels.
将来の方向性
There are several future directions for the study of N-(1-methylbutyl)-2-(2-thienyl)acetamide. One direction is to further elucidate its mechanism of action and its effects on voltage-gated sodium channels. Another direction is to study its potential use in the treatment of neuropathic pain and epilepsy in humans. It may also be useful to study its effects on other ion channels and neurotransmitter systems. Additionally, the development of more potent and selective analogs of N-(1-methylbutyl)-2-(2-thienyl)acetamide may lead to the discovery of new therapeutic agents.
合成法
The synthesis of N-(1-methylbutyl)-2-(2-thienyl)acetamide involves the reaction of 2-thiophenecarboxylic acid with N-(1-methylbutyl)-2-(2-thienyl)acetamidelamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is carried out under reflux conditions for several hours. The resulting product is purified by column chromatography to obtain pure N-(1-methylbutyl)-2-(2-thienyl)acetamide.
科学的研究の応用
N-(1-methylbutyl)-2-(2-thienyl)acetamide has been studied for its potential therapeutic properties. It has been found to have anti-inflammatory, analgesic, and anticonvulsant effects in animal models. It has also been studied for its potential use in the treatment of neuropathic pain and epilepsy. N-(1-methylbutyl)-2-(2-thienyl)acetamide has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
特性
IUPAC Name |
N-pentan-2-yl-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-3-5-9(2)12-11(13)8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPQCEHCWKUNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B6045232.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(3-methoxypropyl)acetamide](/img/structure/B6045240.png)
![ethyl 5-benzylidene-2-[(3-chlorophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6045244.png)
![N-({1-[(3-methyl-2-thienyl)carbonyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B6045251.png)
![4-(6-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6045262.png)
![2-[4-[(2E)-3-(2-furyl)-2-propen-1-yl]-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6045268.png)
![ethyl 2-({[(4-methylphenyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6045272.png)
![N-(3-chlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6045273.png)
![6-(3,4-dimethyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6045282.png)
![N-(3'-methoxy-4-biphenylyl)-1-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6045287.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)